2-Aminonicotinic acid (CAS 5345-47-1) is a bifunctional pyridine derivative characterized by adjacent amino and carboxylic acid groups. In the solid state, it exists as a zwitterion, which dictates its high thermal stability and unique solubility profile compared to neutral benzene analogs. Industrially and synthetically, it is primarily procured as a foundational building block for the construction of complex nitrogenous heterocycles, most notably the pyrido[2,3-d]pyrimidine (5-deaza-pteridine) scaffold. Its amphoteric nature and ortho-substitution pattern also make it a highly predictable bidentate or tridentate ligand for advanced metal-organic frameworks (MOFs) and coordination polymers, differentiating it from other aminopyridine positional isomers .
Substituting 2-aminonicotinic acid with its closest benzene analog, anthranilic acid, fundamentally alters downstream cyclization trajectories; for example, reactions that would yield pyrido[2,3-d]pyrimidines instead produce quinazolinones, stripping the resulting scaffold of a critical pyridine nitrogen required for kinase hinge-binding. Furthermore, attempting to substitute it with positional isomers like 6-aminonicotinic acid fails in coordination chemistry, as the para-like arrangement of functional groups in the 6-isomer prevents the formation of the rigid O,N-chelate rings necessary for stable, multi-dimensional metal-organic frameworks. Finally, its zwitterionic solid-state nature results in a melting point nearly 150 °C higher than anthranilic acid, meaning generic substitution will lead to premature thermal degradation in high-temperature synthetic workflows [1].
In the synthesis of heterocyclic scaffolds for targeted therapies, utilizing 2-aminonicotinic acid via intermolecular aza-Wittig reactions or urea-mediated cyclization yields a pyrido[2,3-d]pyrimidine core. Substituting this precursor with anthranilic acid shifts the product to a quinazolinone. The retention of the pyridine nitrogen provides an essential hydrogen bond acceptor for kinase hinge-binding (e.g., in EGFR L858R/T790M inhibitors), drastically altering target affinity .
| Evidence Dimension | Resulting Core Scaffold |
| Target Compound Data | Pyrido[2,3-d]pyrimidine (5-deaza-pteridine) core |
| Comparator Or Baseline | Anthranilic acid (yields quinazolinone core) |
| Quantified Difference | Addition of a critical pyridine nitrogen hydrogen-bond acceptor |
| Conditions | Intermolecular aza-Wittig reaction or urea-mediated cyclization |
Crucial for procuring the correct building block when designing libraries targeting specific kinase hinge regions where quinazolinones exhibit poor binding.
X-ray diffraction and thermal analysis demonstrate that 2-aminonicotinic acid crystallizes as a zwitterion (protonated pyridine nitrogen), leading to a highly stable intermolecular hydrogen-bonded network. Consequently, it exhibits a decomposition melting point of 295–297 °C, which is approximately 150 °C higher than its neutral benzene analog, anthranilic acid (144–148 °C).
| Evidence Dimension | Melting Point / Thermal Stability |
| Target Compound Data | 295–297 °C (zwitterionic solid state) |
| Comparator Or Baseline | Anthranilic acid (144–148 °C) |
| Quantified Difference | ~150 °C higher thermal stability |
| Conditions | Standard atmospheric pressure, solid-state thermal analysis |
Allows for higher-temperature processing and harsher reaction conditions during downstream synthesis without premature degradation.
The ortho-arrangement of the amino and carboxylic acid groups on the pyridine ring allows 2-aminonicotinic acid to act as a versatile O,N-chelating or O,O',N-bridging ligand. Compared to 6-aminonicotinic acid, which cannot form the same rigid chelate rings due to its substitution pattern, 2-aminonicotinic acid enables the predictable assembly of highly structured, multi-dimensional coordination polymers and luminescent metal complexes (e.g., with Ag(I) or Zn(II)) [1].
| Evidence Dimension | Coordination Modes |
| Target Compound Data | Forms rigid O,N-chelating and O,O',N-bridging structures |
| Comparator Or Baseline | 6-Aminonicotinic acid (sterically restricted to non-chelating bridging) |
| Quantified Difference | Enables multi-dentate chelation from a single molecular face |
| Conditions | Aqueous or solvothermal synthesis of transition metal complexes |
Provides predictable structural control when procuring ligands for the synthesis of targeted metal-organic frameworks or luminescent materials.
The 1-oxide derivative of 2-aminonicotinic acid acts as a chemically stable inhibitor of 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO). Unlike anthranilic acid derivatives, the 2-aminonicotinic acid core possesses a partial imine character that traps the enzyme in a catalytically inert state, achieving 74.0 ± 7.3% inhibition of quinolinic acid production in human brain homogenates at 10 μM [1].
| Evidence Dimension | 3-HAO Inhibition (Quinolinic Acid Production) |
| Target Compound Data | 74.0 ± 7.3% inhibition at 10 μM |
| Comparator Or Baseline | Anthranilic acid derivatives (different binding mechanism/lower stability) |
| Quantified Difference | Traps enzyme in catalytically inert disposition via imine character |
| Conditions | 10 μM concentration, human brain homogenate assay |
Validates the procurement of 2-aminonicotinic acid as a specialized core for developing stable antiexcitotoxic agents targeting the kynurenine pathway.
Directly leveraging its superiority over anthranilic acid in yielding nitrogen-rich heterocycles, 2-aminonicotinic acid is the required starting material for synthesizing pyrido[2,3-d]pyrimidine scaffolds. This is critical for developing targeted therapies, such as EGFR L858R/T790M inhibitors and CXCR3 antagonists, where the pyridine nitrogen is required for hinge-binding .
Because its zwitterionic solid-state structure provides a melting point of 295–297 °C, 2-aminonicotinic acid is the preferred precursor in aggressive, high-temperature cyclization reactions where lower-melting analogs like anthranilic acid would undergo premature thermal degradation .
Capitalizing on its ortho-substituted O,N-chelating geometry, this compound is utilized as a primary ligand in the solvothermal synthesis of multi-dimensional metal-organic frameworks (MOFs). It is specifically selected over 6-aminonicotinic acid to ensure rigid chelation with transition metals like Ag(I) and Zn(II) for antimicrobial and luminescent applications [1].
Due to the unique partial imine character of its core, 2-aminonicotinic acid is procured for the synthesis of 1-oxide derivatives that act as stable inhibitors of 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO), offering a distinct mechanistic advantage over anthranilic acid derivatives in neuropharmacology [2].
Irritant